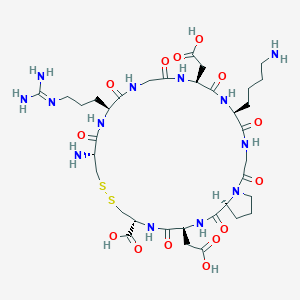
309247-84-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCAP is a highly conserved nonapeptide, first isolated from the pericardial organs of the shore crab Carcinus maenas . It plays a role in regulating the heartbeat and also modulates the neuronal activity in other arthropods .
Molecular Structure Analysis
The molecular formula of CCAP is C42H58N10O12S2 . The sequence of the peptide is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys, with a disulfide bridge between Cys3 and Cys9 .Physical And Chemical Properties Analysis
CCAP has a molecular weight of 959.1 . It is soluble in DMSO at a concentration of 50 mg/mL (52.13 mM), but it is insoluble in water .Aplicaciones Científicas De Investigación
Nanoparticle Synthesis : This compound has been explored in the context of inorganic nanoparticle synthesis, which is crucial for advancements in industries such as electronics. Nanoparticles have applications in semiconductors and other high-tech areas (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects : The compound's use in research has broader implications for addressing ethical, legal, and social aspects of scientific research. This is particularly relevant in emerging fields such as genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Impact on Scientific Research Process : The use of this compound may contribute to discussions on the overall scientific research process, including its societal benefits and the need for ethical considerations in scientific advancements (Press, 2013).
Data Sharing in Scientific Research : This compound's research involves data-intensive studies, highlighting the importance of data sharing for verification and extension of results. Data management is a critical aspect of modern scientific research (Tenopir et al., 2011).
Software Development for Scientific Applications : Research involving this compound necessitates the development and maintenance of specialized scientific software, often challenging due to the complexities involved (Appelbe, Moresi, Quenette, & Simter, 2007).
Hackathons for Scientific Discovery : The use of this compound in research might benefit from hackathons, which accelerate scientific discoveries and knowledge transfer by enhancing collaborative science (Ghouila et al., 2018).
Genetic Algorithms in Nanocluster Identification : Genetic algorithms have been applied in the identification of nanocluster structures in the context of research involving this compound, optimizing the analysis of complex structures (Logsdail, Li, & Johnston, 2012).
Applications in Nursing Science : The compound's research has implications for nursing science, particularly in the context of translational research, which applies scientific findings to clinical practice (Grady, 2010).
Integration of Complementary Medicine : The compound's research contributes to discussions on the integration of complementary and alternative medicine in conventional medical practices, guided by scientific research (Hess, 2002).
Big Data in Scientific Research : This compound's research involves the use of big data, exemplified by experiments generating large datasets for complex analytics, such as in particle physics research (Krishnan, 2020).
Petascale Computational Science : The research also encompasses petascale computing, using large-scale computational resources for scientific results at unprecedented scales (Saksena et al., 2009).
Safety and Hazards
Propiedades
Número CAS |
309247-84-5 |
|---|---|
Fórmula molecular |
C₄₂H₅₈N₁₀O₁₂S₂ |
Peso molecular |
959.10 |
Secuencia |
One Letter Code: PFCNAFTGC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





